BenchChemオンラインストアへようこそ!

tert-Butyl (4-((6-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate

Medicinal Chemistry Building Block Sourcing Kinase Inhibitor Intermediate

tert-Butyl (4-((6-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate (CAS 1289385-69-8) is a synthetic organic building block belonging to the chloropyrimidine–cyclohexyl carbamate class, with the molecular formula C15H23ClN4O2 and a molecular weight of 326.82 g/mol. It features a tert-butyloxycarbonyl (Boc)-protected cyclohexylamine linked via a secondary amine to a 6-chloropyrimidine ring.

Molecular Formula C15H23ClN4O2
Molecular Weight 326.83
CAS No. 1289385-69-8
Cat. No. B2955851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (4-((6-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate
CAS1289385-69-8
Molecular FormulaC15H23ClN4O2
Molecular Weight326.83
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCC(CC1)NC2=CC(=NC=N2)Cl
InChIInChI=1S/C15H23ClN4O2/c1-15(2,3)22-14(21)20-11-6-4-10(5-7-11)19-13-8-12(16)17-9-18-13/h8-11H,4-7H2,1-3H3,(H,20,21)(H,17,18,19)
InChIKeyMPJCXAXEFIFZMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buyer's Guide to CAS 1289385-69-8: tert-Butyl (4-((6-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate for Pharmaceutical R&D


tert-Butyl (4-((6-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate (CAS 1289385-69-8) is a synthetic organic building block belonging to the chloropyrimidine–cyclohexyl carbamate class, with the molecular formula C15H23ClN4O2 and a molecular weight of 326.82 g/mol . It features a tert-butyloxycarbonyl (Boc)-protected cyclohexylamine linked via a secondary amine to a 6-chloropyrimidine ring. This motif is characteristic of intermediates used in kinase inhibitor discovery and other medicinal chemistry programs, where the chlorine atom serves as a synthetic handle for further derivatization and the Boc group provides orthogonal protection during multi-step synthesis .

Procurement Risk Alert: Why Not All Chloropyrimidine-Cyclohexyl Carbamates Are Interchangeable


Substituting CAS 1289385-69-8 with a closely related chloropyrimidine–cyclohexyl carbamate can introduce critical differences in synthetic outcome, biological activity, or regulatory filing consistency. The position of the chlorine atom on the pyrimidine ring (6-chloro vs. 2-chloro), the regioisomeric attachment on the cyclohexane ring (4-amino vs. 2-amino), and the stereochemistry (cis/trans or enantiomeric purity) all dictate the compound's reactivity, conformational preference, and the final structure of the derived drug candidate . Even analogs with identical molecular formulas can exhibit distinct physicochemical properties and downstream performance; for example, the 2-substituted cyclohexyl regioisomer (CAS 1289386-75-9) and the trans-4-substituted isomer (CAS 1289387-46-7) are not functionally equivalent .

Head-to-Head Comparability Data: tert-Butyl (4-((6-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate vs. Its Closest Analogs


Regioisomeric Identity: 4-Amino vs. 2-Amino Cyclohexyl Substitution Defines Downstream Scaffold Geometry

The target compound bears the chloropyrimidine–amino substitution at the 4-position of the cyclohexyl ring. The 2-substituted regioisomer, tert-butyl (2-((6-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate (CAS 1289386-75-9), shares an identical molecular formula and molecular weight (326.82 g/mol) but differs in the attachment point, altering the spatial orientation of the Boc-protected amine . In kinase inhibitor design, this regioisomerism can switch the vector of the pendant amine by approximately 60–120°, directly impacting whether the derived compound can occupy a targeted ATP-binding pocket.

Medicinal Chemistry Building Block Sourcing Kinase Inhibitor Intermediate

Chlorine Regioisomerism: 6-Chloropyrimidine vs. 2-Chloropyrimidine Reactivity

The chlorine atom in the target compound is positioned at the 6-position of the pyrimidine ring. The 2-chloropyrimidine analog, tert-butyl (trans-4-((2-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate (CAS 1289386-80-6), presents a different electronic environment that alters its reactivity in nucleophilic aromatic substitution (SNAr). The 6-chloro substituent is flanked by two ring nitrogens (positions 1 and 3) and is para to the 4-amino group, whereas the 2-chloro substituent is situated between the two ring nitrogens, making it generally more activated toward SNAr. This difference in activation energy can influence reaction yields and conditions when these intermediates are used to install a second substituent .

Nucleophilic Aromatic Substitution Synthetic Chemistry Building Block Reactivity

Stereochemical Configuration: cis/trans Isomerism Controls Molecular Shape

CAS 1289385-69-8 is specified without explicit stereochemistry, implying a cis/trans mixture or undefined configuration. In contrast, CAS 1289387-46-7 is explicitly the trans-configured isomer (1,1-dimethylethyl N-[trans-4-[(6-chloro-4-pyrimidinyl)amino]cyclohexyl]carbamate) . For applications requiring defined geometry, such as X-ray crystallography of target-bound complexes or structure-activity relationship (SAR) studies, the trans isomer provides a conformationally constrained scaffold with the 4-amino and Boc-protected amine in equatorial/equatorial orientation, while any cis content introduces a different shape that can confound SAR interpretation.

Stereochemistry Conformational Analysis Medicinal Chemistry

Boc Protection Strategy: Orthogonal Protection for Downstream Amine Functionalization

The target compound incorporates a tert-butyloxycarbonyl (Boc) protecting group on the cyclohexylamine nitrogen, while the pyrimidine amine remains free. This orthogonal protection strategy allows selective deprotection of the Boc group under acidic conditions (e.g., TFA or HCl) to generate a free primary amine without affecting the chloropyrimidine, which is susceptible to hydrolysis under strongly acidic or basic conditions. In contrast, an analog bearing a benzyloxycarbonyl (Cbz) group would require hydrogenolysis for deprotection, potentially reducing the pyrimidine ring or causing catalyst poisoning from the chlorine. No direct comparative stability study was identified [1].

Protecting Group Chemistry Solid-Phase Synthesis Medicinal Chemistry

Where tert-Butyl (4-((6-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate Delivers Definitive Value Over Alternatives


Fragment-Based Drug Discovery Requiring a Defined Chloropyrimidine Exit Vector to Target Hinge-Binding Kinase Cores

The 6-chloropyrimidine–4-aminocyclohexyl scaffold provides a rigid, sp3-rich linker that projects the Boc-amine into a region poised for subsequent elaboration. The 4-substitution pattern on cyclohexane, as opposed to the 2-substituted regioisomer, places the amine in a geometry compatible with many ATP-competitive kinase inhibitor pharmacophores, where the pyrimidine nitrogen acts as a hinge-binding hydrogen bond acceptor. This defined vector geometry avoids the need for late-stage re-synthesis when 2-substituted isomers prove geometrically unsuitable in co-crystal structures [1].

Late-Stage Functionalization via SNAr: Installing Aryl, Heteroaryl or Amino Substituents at the C6 Position

The 6-chloro substituent is activated for nucleophilic aromatic substitution by the two flanking pyrimidine nitrogens, enabling efficient coupling with amines, thiols, or boronic acids to generate diversified libraries. This reactivity profile is distinct from that of 2-chloropyrimidine analogs, where the electronic activation differs and may lead to higher side-product formation. Sourcing the 6-chloro isomer ensures predictable reaction kinetics based on well-characterized pyrimidine SNAr trends [1].

Multi-Step Synthesis Where Orthogonal Boc Deprotection Is Required Without Compromising the Chloropyrimidine

The Boc group on the cyclohexylamine can be selectively removed with TFA or HCl in dioxane, liberating a free amine for amide coupling, sulfonamide formation, or reductive amination, while leaving the chloropyrimidine intact. This orthogonal protection is superior to alternatives such as Cbz or Fmoc, whose deprotection conditions (hydrogenolysis or piperidine) are incompatible with the chloropyrimidine ring. The pre-installed Boc thus streamlines synthetic routes and avoids protective-group switching [1].

Maintaining SAR Integrity: When Stereochemically Defined trans-Isomer Is Required for Lead Optimization

As projects move from hit confirmation to lead optimization, biological reproducibility demands stereochemically pure intermediates. The trans isomer (CAS 1289387-46-7) provides a single, well-defined conformation, while the undefined isomer (CAS 1289385-69-8) may contain varying cis content batch-to-batch. For SAR studies where cyclohexyl ring conformation influences target binding, the unequivocal trans geometry eliminates a variable that can otherwise confound potency and selectivity data interpretation [1].

Quote Request

Request a Quote for tert-Butyl (4-((6-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.